An In-depth Technical Guide to EDMPC in Scientific Research
An In-depth Technical Guide to EDMPC in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDMPC (1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine) is a novel cationic lipid that has demonstrated significant potential in non-viral gene delivery, particularly for in vivo applications targeting pulmonary cells.[1] Its unique chemical structure allows for the formation of stable complexes with DNA, facilitating transfection and subsequent gene expression. This guide provides a comprehensive overview of EDMPC, including its chemical properties, quantitative performance data from key experiments, detailed experimental protocols, and an exploration of the potential cellular mechanisms involved in its action.
Core Concepts
EDMPC is a derivative of the naturally occurring phospholipid, dimyristoylphosphatidylcholine (DMPC). The addition of an ethyl group to the phosphate moiety confers a net positive charge to the molecule, which is crucial for its interaction with the negatively charged phosphate backbone of DNA. This electrostatic interaction allows for the condensation of DNA into lipoplexes, which are lipid-DNA complexes that can be introduced into cells.
Chemical Structure:
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IUPAC Name: 1,2-dimyristoyl-sn-glycero-3-ethylphosphocholine
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Molecular Formula: C38H77NO8P+
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Molecular Weight: 706.99 g/mol
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CAS Number: 183283-19-4
Quantitative Data Summary
The efficacy of EDMPC in gene delivery has been evaluated both in vitro and in vivo, often in combination with helper lipids such as cholesterol or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). The following tables summarize the quantitative data from key experiments published by Gorman et al. in 1997, which remains the foundational study on EDMPC.
In Vitro Transfection Efficiency
Table 1: In Vitro Transfection of COS-7 and 293 Cells with EDMPC Formulations
| Cell Line | EDMPC Formulation (Lipid:Helper) | DNA:Lipid Ratio (w/w) | Reporter Gene | Expression Level (Mean ± SD) |
| COS-7 | EDMPC:Cholesterol | 1:2 | β-galactosidase | ~1.5 ± 0.2 mU/mg protein |
| COS-7 | EDMPC:Cholesterol | 1:5 | β-galactosidase | ~2.5 ± 0.3 mU/mg protein |
| COS-7 | EDMPC:Cholesterol | 1:10 | β-galactosidase | ~3.0 ± 0.4 mU/mg protein |
| COS-7 | EDMPC:DOPE | 1:2 | β-galactosidase | ~4.5 ± 0.5 mU/mg protein |
| COS-7 | EDMPC:DOPE | 1:5 | β-galactosidase | ~5.5 ± 0.6 mU/mg protein |
| COS-7 | EDMPC:DOPE | 1:10 | β-galactosidase | ~2.0 ± 0.3 mU/mg protein |
| 293 | EDMPC:Cholesterol | 1:2 | CAT | ~100 ± 15 pg/mg protein |
| 293 | EDMPC:Cholesterol | 1:5 | CAT | ~250 ± 30 pg/mg protein |
| 293 | EDMPC:Cholesterol | 1:10 | CAT | ~400 ± 45 pg/mg protein |
| 293 | EDMPC:DOPE | 1:2 | CAT | ~600 ± 70 pg/mg protein |
| 293 | EDMPC:DOPE | 1:5 | CAT | ~1200 ± 150 pg/mg protein |
| 293 | EDMPC:DOPE | 1:10 | CAT | ~500 ± 60 pg/mg protein |
Data extracted and summarized from Gorman et al., Gene Therapy, 1997.
Table 2: In Vitro Transfection of A549 and H441 Lung Cells with EDMPC Formulations
| Cell Line | EDMPC Formulation (Lipid:Helper) | DNA:Lipid Ratio (w/w) | Reporter Gene | Expression Level (Mean ± SD) |
| A549 | EDMPC:Cholesterol | 1:1 | β-galactosidase | ~0.8 ± 0.1 mU/mg protein |
| A549 | EDMPC:Cholesterol | 2:1 | β-galactosidase | ~1.2 ± 0.2 mU/mg protein |
| A549 | EDMPC:Cholesterol | 3:1 | β-galactosidase | ~0.5 ± 0.1 mU/mg protein |
| A549 | EDMPC:DOPE | 1:1 | β-galactosidase | ~1.5 ± 0.2 mU/mg protein |
| A549 | EDMPC:DOPE | 2:1 | β-galactosidase | ~2.0 ± 0.3 mU/mg protein |
| A549 | EDMPC:DOPE | 3:1 | β-galactosidase | ~0.8 ± 0.1 mU/mg protein |
| H441 | EDMPC:Cholesterol | 1:1 | β-galactosidase | ~0.6 ± 0.1 mU/mg protein |
| H441 | EDMPC:Cholesterol | 2:1 | β-galactosidase | ~1.0 ± 0.15 mU/mg protein |
| H441 | EDMPC:Cholesterol | 3:1 | β-galactosidase | ~0.4 ± 0.05 mU/mg protein |
| H441 | EDMPC:DOPE | 1:1 | β-galactosidase | ~1.2 ± 0.2 mU/mg protein |
| H441 | EDMPC:DOPE | 2:1 | β-galactosidase | ~1.8 ± 0.25 mU/mg protein |
| H441 | EDMPC:DOPE | 3:1 | β-galactosidase | ~0.7 ± 0.1 mU/mg protein |
Data extracted and summarized from Gorman et al., Gene Therapy, 1997.
In Vivo Transfection Efficiency
Table 3: In Vivo CAT Gene Expression in Rat Lungs Following Intralobar Delivery of EDMPC-DNA Complexes
| EDMPC Formulation (Lipid:Helper) | DNA:Lipid Ratio (w/w) | CAT Expression in Lung (pg/mg protein) (Mean ± SD) | CAT Expression in Trachea (pg/mg protein) (Mean ± SD) |
| EDMPC:Cholesterol | 1:1 | ~25 ± 5 | < 5 |
| EDMPC:Cholesterol | 1:2 | ~50 ± 10 | < 5 |
| EDMPC:DOPE | 1:1 | ~150 ± 30 | < 10 |
| EDMPC:DOPE | 1:2 | ~300 ± 50 | < 10 |
Data extracted and summarized from Gorman et al., Gene Therapy, 1997.
Experimental Protocols
The following are detailed methodologies for key experiments involving EDMPC, based on the protocols described by Gorman et al. (1997).
Preparation of EDMPC-DNA Complexes (Lipoplexes)
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Stock Solutions:
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Prepare a 10 mg/mL stock solution of EDMPC in chloroform.
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Prepare a 10 mg/mL stock solution of the helper lipid (cholesterol or DOPE) in chloroform.
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Prepare a stock solution of plasmid DNA at a concentration of 1 mg/mL in sterile water or TE buffer.
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Liposome Formulation:
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In a sterile glass vial, mix the desired amounts of EDMPC and helper lipid stock solutions to achieve the target molar ratio.
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Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
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Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
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Hydrate the lipid film with sterile, nuclease-free 5% dextrose in water (D5W) to a final lipid concentration of 1 mg/mL.
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Vortex the suspension vigorously for 1 minute to form multilamellar vesicles (MLVs).
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For unilamellar vesicles, sonicate the MLV suspension in a bath sonicator until the solution becomes clear.
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Lipoplex Formation:
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In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA in D5W.
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In a separate sterile tube, dilute the required amount of the liposome suspension in D5W.
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Add the diluted DNA solution to the diluted liposome suspension and mix gently by pipetting. Do not vortex.
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Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable DNA-lipid complexes. The final concentration of DNA in the complex solution is typically between 0.1 and 0.5 mg/mL for in vivo studies.
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In Vivo Intralobar Delivery of Lipoplexes to Rodents
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Animal Preparation:
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Anesthetize the mouse or rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
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Place the anesthetized animal in a supine position.
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Visualize the trachea through a small incision in the neck.
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Intratracheal Instillation:
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Carefully insert a sterile, flexible catheter or a gavage needle into the trachea.
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Advance the catheter into the desired lung lobe (typically the left lung).
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Slowly instill the prepared EDMPC-DNA complex solution (typically 50-100 µL for mice and 200-300 µL for rats) into the lung.
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Withdraw the catheter and suture the incision.
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Post-Procedure Care:
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Monitor the animal until it recovers from anesthesia.
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Provide appropriate post-operative care, including analgesics as needed.
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House the animals in a clean, controlled environment for the desired duration of the experiment (typically 24-72 hours).
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Analysis of Gene Expression:
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At the end of the experiment, euthanize the animal and harvest the lungs and other relevant tissues.
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Homogenize the tissues and prepare cell lysates.
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Quantify the expression of the reporter gene using appropriate assays (e.g., CAT ELISA, β-galactosidase activity assay, luciferase assay).
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Normalize the reporter gene expression to the total protein concentration of the tissue lysate.
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Signaling Pathways and Cellular Mechanisms
The precise signaling pathways and cellular uptake mechanisms for EDMPC-DNA complexes have not been fully elucidated in the original literature. However, based on studies of other cationic lipids, a general model can be proposed. Cationic lipid-based transfection reagents have been shown to activate NF-κB and MAP kinase signaling pathways, which can influence gene expression.
Proposed Cellular Uptake and Intracellular Trafficking of EDMPC Lipoplexes
The positively charged EDMPC-DNA complexes are thought to interact with the negatively charged proteoglycans on the cell surface, leading to cellular uptake primarily through endocytosis. The exact endocytic pathway (e.g., clathrin-mediated, caveolae-mediated, or macropinocytosis) may be cell-type dependent. Once inside the cell, the lipoplexes are enclosed in endosomes. For successful transfection, the DNA must escape the endosome before it fuses with a lysosome, where the DNA would be degraded. The "proton sponge" effect, where the cationic lipid buffers the endosomal pH leading to osmotic swelling and rupture, is a commonly proposed mechanism for endosomal escape. Once in the cytoplasm, the DNA can then be transported to the nucleus for transcription.
Visualizations
Experimental Workflow for In Vivo Gene Delivery using EDMPC
Caption: Workflow for in vivo gene delivery using EDMPC-DNA complexes.
Proposed Cellular Uptake Pathway for EDMPC-DNA Complexes
Caption: Proposed mechanism of cellular uptake and trafficking of EDMPC-DNA.
